molecular formula C14H19ClN2O3S B11008604 3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide

3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide

Cat. No.: B11008604
M. Wt: 330.8 g/mol
InChI Key: OEEOYDZYRTYJLK-UHFFFAOYSA-N
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Description

3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide is a chemical compound with a molecular formula of C14H18ClNO3S It is characterized by the presence of a 4-chlorophenyl group, a sulfonyl group, and a cyclopentyl group attached to a propanamide backbone

Preparation Methods

The synthesis of 3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with cyclopentylamine to form an intermediate, which is then reacted with 3-aminopropanoic acid to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)sulfonyl]amino}-N-cyclopentylpropanamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis . The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19ClN2O3S

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]-N-cyclopentylpropanamide

InChI

InChI=1S/C14H19ClN2O3S/c15-11-5-7-13(8-6-11)21(19,20)16-10-9-14(18)17-12-3-1-2-4-12/h5-8,12,16H,1-4,9-10H2,(H,17,18)

InChI Key

OEEOYDZYRTYJLK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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